Benzo[b]thiophene, 2,3-dihydro-5-iodo-
Description
Significance of the Benzo[b]thiophene Core in Heterocyclic Chemistry
The benzo[b]thiophene scaffold, which consists of a benzene (B151609) ring fused to a thiophene (B33073) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.net This designation is due to its recurring presence in a multitude of biologically active compounds and approved pharmaceutical drugs. researchgate.net The structural features of the benzo[b]thiophene core, including its relative planarity and the presence of an electron-rich sulfur atom, allow it to interact effectively with various biological targets like enzymes and receptors. researchgate.net
Derivatives of the benzo[b]thiophene core have demonstrated a remarkably broad spectrum of pharmacological activities. These include:
Anticancer
Anti-inflammatory
Antimicrobial
Antitubercular
Anticonvulsant
Antidiabetic researchgate.net
Prominent examples of drugs that feature this core include Raloxifene, used to treat osteoporosis, and Zileuton, used in the management of asthma. The benzo[b]thiophene ring system is often considered a bioisostere of indole, meaning it has a similar size and shape and can often substitute for it to modulate a molecule's biological activity or physicochemical properties. researchgate.net Beyond medicine, this scaffold is also explored in materials science for applications in organic electronics. researchgate.net
The Role of Halogenation (Iodine) in Directing Chemical Reactivity
The introduction of a halogen atom onto an aromatic ring is a fundamental strategy in organic synthesis for directing subsequent chemical transformations. Iodine, in the case of Benzo[b]thiophene, 2,3-dihydro-5-iodo-, is particularly useful. The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, which makes the iodine atom an excellent leaving group.
This reactivity makes aryl iodides, such as the subject compound, highly valuable substrates for a variety of transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Key examples include:
Suzuki Coupling: Reaction with boronic acids to form new C-C bonds.
Sonogashira Coupling: Reaction with terminal alkynes, a crucial method for installing alkyne functionalities. researchgate.netunipi.it
Heck Coupling: Reaction with alkenes.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The iodine atom at the 5-position of the dihydro-benzo[b]thiophene core thus acts as a synthetic "handle," allowing for the systematic and controlled introduction of a wide array of different chemical groups. This enables the generation of large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. Furthermore, molecular iodine itself can be used as a reagent to mediate or catalyze cyclization reactions in the synthesis of other heterocyclic systems. uwf.edunih.gov
Importance of the 2,3-Dihydro Saturation in Chemical Space
While the fully aromatic benzo[b]thiophene system is largely planar, the 2,3-dihydro variant introduces a significant structural change. The saturation of the C2-C3 bond in the thiophene ring disrupts the continuous π-system, resulting in a non-planar, three-dimensional (3D) molecular architecture. This is a critical feature in modern drug design.
The exploration of "chemical space"—the vast ensemble of all possible molecules—has increasingly focused on moving away from flat, two-dimensional structures towards more complex 3D shapes. Molecules with greater 3D character are thought to offer several advantages:
Higher Specificity: A more defined 3D shape can lead to more precise interactions with the complex surfaces of biological targets, potentially increasing binding affinity and selectivity.
Improved Physicochemical Properties: Saturation can alter properties like solubility and metabolic stability.
Novelty: It allows access to novel molecular scaffolds that are underrepresented in existing compound libraries.
The 2,3-dihydrobenzo[b]thiophene (B1596441) core provides a rigid, non-planar scaffold that can orient substituents in specific vectors in three-dimensional space, which is fundamentally different from its aromatic counterpart. This structural feature is invaluable for chemists aiming to design molecules that fit into intricate biological binding sites.
Overview of Research Trajectories for Benzo[b]thiophene, 2,3-dihydro-5-iodo-
Given the structural features discussed, the primary research trajectory for Benzo[b]thiophene, 2,3-dihydro-5-iodo- is its use as a versatile intermediate in synthetic chemistry. The research would likely proceed in two main phases: diversification and application.
Diversification via Cross-Coupling: The aryl iodide at the 5-position is the key reactive site. A major research effort would involve using this handle to perform a wide range of palladium-catalyzed cross-coupling reactions. By coupling this scaffold with diverse libraries of boronic acids (Suzuki), alkynes (Sonogashira), amines (Buchwald-Hartwig), and other reagents, chemists can generate a large and structurally varied library of novel 5-substituted 2,3-dihydrobenzo[b]thiophenes.
Biological and Materials Science Screening: Once synthesized, this library of new compounds would be screened for various functions.
In Medicinal Chemistry: Drawing on the known bioactivity of the benzo[b]thiophene core, the new derivatives would be tested in assays for anticancer, anti-inflammatory, or antimicrobial activity, among others. nih.gov The unique 3D shape of the dihydro core could lead to the discovery of compounds with novel mechanisms of action or improved selectivity profiles compared to their aromatic analogues.
In Materials Science: While less common for the dihydro versions, the core scaffold could be functionalized with electronically active groups to investigate potential applications in organic electronics, exploring how the saturated ring impacts properties like charge transport and photoluminescence. rsc.orgmdpi.com
In essence, Benzo[b]thiophene, 2,3-dihydro-5-iodo- is a prime example of a molecular building block designed for the efficient exploration of chemical space to discover new molecules with valuable functions.
Data Tables
Table 1: Physicochemical Properties of the Parent Scaffold
| Property | Value | Source |
| Compound Name | 2,3-Dihydrobenzo[b]thiophene | PubChem |
| Molecular Formula | C₈H₈S | nih.gov |
| Molecular Weight | 136.22 g/mol | nih.gov |
| IUPAC Name | 2,3-dihydro-1-benzothiophene | nih.gov |
| CAS Number | 4565-32-6 | nih.gov |
Table 2: Physicochemical Properties of a Related Aromatic Analogue
| Property | Value | Source |
| Compound Name | 5-Iodobenzo[b]thiophene | PubChem |
| Molecular Formula | C₈H₅IS | nih.gov |
| Molecular Weight | 260.10 g/mol | nih.gov |
| IUPAC Name | 5-iodo-1-benzothiophene | nih.gov |
| CAS Number | 20532-38-1 | nih.gov |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7IS |
|---|---|
Molecular Weight |
262.11 g/mol |
IUPAC Name |
5-iodo-2,3-dihydro-1-benzothiophene |
InChI |
InChI=1S/C8H7IS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 |
InChI Key |
JLAPUCHSBVVNLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C1C=C(C=C2)I |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Benzo B Thiophene, 2,3 Dihydro 5 Iodo and Its Derivatives
Formation of the 2,3-Dihydrobenzo[b]thiophene (B1596441) Core
The construction of the saturated thiophene (B33073) ring fused to a benzene (B151609) ring can be achieved through two primary strategies: the reduction of a pre-existing benzo[b]thiophene core or the cyclization of appropriately substituted benzene derivatives.
Reductive Strategies for Benzo[b]thiophene Hydrogenation
One of the most direct routes to the 2,3-dihydrobenzo[b]thiophene scaffold is the partial hydrogenation of the thiophene ring of benzo[b]thiophene. This approach requires careful control of reaction conditions to achieve selective reduction of the heterocyclic ring while preserving the aromaticity of the benzene ring.
Catalytic hydrogenation is a widely employed method for the reduction of benzo[b]thiophenes. Various noble metal catalysts, including palladium and platinum, have demonstrated efficacy in this transformation.
Palladium-based catalysts, such as palladium on carbon (Pd/C) and palladium sulfide, are effective for the hydrogenation of benzo[b]thiophene. For instance, the hydrogenation of benzothiophene (B83047) in a cyclohexane solution using a palladium sulfide catalyst at 5 MPa and temperatures between 433–473 K has been studied. The formation of 2,3-dihydrobenzothiophene follows first-order kinetics with an apparent activation energy of 58±4 kJ/mol. To achieve high selectivity for the desired 2,3-dihydro product and minimize over-reduction to ethylbenzene, the total conversion of benzothiophene should be maintained below 60%.
Platinum-based catalysts are also utilized for the hydrogenation of aromatic and heterocyclic compounds. While specific examples for the selective hydrogenation of benzo[b]thiophene to its 2,3-dihydro derivative are less common in readily available literature, platinum catalysts are known for their high activity in hydrogenation reactions. The choice of support, solvent, and reaction conditions can significantly influence the selectivity of the reduction.
Other noble metal catalysts, such as rhodium and ruthenium complexes, have also been investigated for the hydrogenation of benzo[b]thiophene. For example, rhodium and iridium complexes have been used as catalyst precursors for the homogeneous hydrogenation of benzo[b]thiophene.
Table 1: Catalytic Hydrogenation of Benzo[b]thiophene
| Catalyst | Pressure (MPa) | Temperature (K) | Solvent | Key Findings |
|---|---|---|---|---|
| Palladium Sulfide | 5 | 433–473 | Cyclohexane | First-order kinetics; selectivity to 2,3-dihydrobenzothiophene is high at conversions below 60%. |
| Rhodium/Iridium Complexes | - | - | - | Investigated for homogeneous hydrogenation. |
A chemoenzymatic approach offers a stereoselective route to the 2,3-dihydrobenzo[b]thiophene core. This strategy involves the enzymatic dihydroxylation of the thiophene ring of benzo[b]thiophene, followed by chemical reduction of the resulting diol.
Toluene (B28343) dioxygenase, a bacterial enzyme, has been shown to catalyze the cis-dihydroxylation of benzo[b]thiophene. This enzymatic oxidation can occur on the heterocyclic ring, leading to the formation of a cis-2,3-dihydro-2,3-diol derivative. This diol can then be subjected to a subsequent chemical reduction step to yield the desired 2,3-dihydrobenzo[b]thiophene. This method provides access to enantiomerically enriched products, which can be valuable for the synthesis of chiral drugs and materials. The stability of the heterocyclic dihydrodiols is a key factor in the success of this approach.
Cyclization Reactions Leading to the Saturated Thiophene Ring
An alternative to the reduction of benzo[b]thiophene is the construction of the 2,3-dihydrobenzo[b]thiophene core through the cyclization of acyclic precursors. These methods often involve the formation of a carbon-sulfur bond to close the thiophene ring.
Intramolecular annulation reactions of appropriately substituted thiophenols or their derivatives are a powerful tool for the synthesis of the 2,3-dihydrobenzo[b]thiophene scaffold. These reactions typically involve the formation of a new carbon-sulfur bond to close the five-membered ring.
Palladium-catalyzed intramolecular cyclization reactions have been developed for the synthesis of substituted benzo[b]thiophenes and can be adapted for the synthesis of their 2,3-dihydro counterparts. For example, the palladium-catalyzed annulation of aryl sulfides with alkynes provides a convergent route to 2,3-disubstituted benzothiophenes. By selecting appropriate starting materials and reaction conditions, this methodology can potentially be tailored to yield 2,3-dihydrobenzo[b]thiophene derivatives.
While direct examples of peroxide-mediated oxidative annulation for the synthesis of 2,3-dihydrobenzo[b]thiophene are not extensively reported, peroxide-mediated reactions are known to play a role in the synthesis of sulfur-containing heterocycles. For instance, peroxide-mediated protocols have been developed for the synthesis of 2-substituted benzothiazoles from bis(o-aminophenyl) disulfides and primary alcohols, using di-tert-butyl peroxide as an oxidant. This suggests the potential for developing similar strategies for the construction of the 2,3-dihydrobenzo[b]thiophene ring system. The mechanism would likely involve the peroxide-initiated formation of a sulfur-centered radical, which could then undergo intramolecular cyclization onto a suitably positioned double or triple bond.
Regioselective Introduction of the 5-Iodo Moiety
The precise placement of the iodine atom at the 5-position of the 2,3-dihydrobenzo[b]thiophene core is a primary challenge in its synthesis. The regioselectivity of this introduction is governed by the chosen synthetic approach, which can range from direct functionalization of the pre-formed heterocycle to the assembly of the ring system from an already iodinated precursor.
Direct Iodination of 2,3-Dihydrobenzo[b]thiophene
The direct iodination of the 2,3-dihydrobenzo[b]thiophene scaffold is a feasible strategy that relies on the principles of electrophilic aromatic substitution. In this heterocyclic system, the dihydrothiophene portion is saturated, meaning the benzene ring is the site of electrophilic attack. The thioether (-S-) linkage acts as an activating group and is an ortho, para-director due to the ability of the sulfur atom's lone pairs to stabilize the arenium ion intermediate through resonance.
Given that the 5-position is para to the sulfur atom, it represents a sterically accessible and electronically favorable site for substitution. The reaction typically proceeds by employing an iodinating agent, such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid or hydrogen peroxide) or more reactive reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl). The choice of reagent and reaction conditions is critical to achieve high regioselectivity and yield while avoiding over-iodination or side reactions.
Table 1: Proposed Conditions for Direct Iodination
| Iodinating Agent | Oxidizing Agent/Catalyst | Solvent | Probable Outcome |
| Iodine (I₂) | Nitric Acid (HNO₃) | Acetic Acid | Regioselective formation of the 5-iodo product. |
| N-Iodosuccinimide (NIS) | Trifluoroacetic Acid | Dichloromethane | Mild conditions, high selectivity for the 5-position. |
| Iodine Monochloride (ICl) | None | Carbon Tetrachloride | Highly reactive, potential for di-substituted products. |
Synthesis from Pre-iodinated Benzene Precursors
A more controlled and often higher-yielding approach involves constructing the heterocyclic ring system from a benzene starting material that already contains the iodine atom at the desired position. This strategy circumvents the regioselectivity issues associated with direct iodination of the fused ring system.
A common pathway begins with 4-iodothiophenol . This precursor can undergo nucleophilic substitution with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene (B1197577) oxide, to form the intermediate 2-((4-iodophenyl)thio)ethan-1-ol. Subsequent intramolecular cyclization of this intermediate, typically promoted by a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid, leads to the formation of the desired Benzo[b]thiophene, 2,3-dihydro-5-iodo-. This acid-catalyzed cyclization proceeds via an electrophilic attack of the hydroxyl group (protonated to form a good leaving group) onto the aromatic ring.
Synthetic Scheme: A Precursor-Based Approach
Starting Material: 4-Iodothiophenol
Intermediate: Reaction with 2-bromoethanol under basic conditions yields 2-((4-iodophenyl)thio)ethan-1-ol.
Cyclization: Treatment with polyphosphoric acid at elevated temperatures induces intramolecular Friedel-Crafts-type cyclization to yield the final product.
Multi-Component Reactions for Concurrent Core and Functional Group Assembly
Multi-component reactions (MCRs) offer an efficient synthetic pathway by combining three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time. The Gewald reaction is a prominent MCR for the synthesis of 2-aminothiophenes and can be adapted to produce tetrahydrobenzo[b]thiophene derivatives. nih.govnih.gov
The classical Gewald reaction involves the condensation of a ketone or aldehyde, an α-cyano ester (or other activated nitrile), and elemental sulfur in the presence of a base. nih.gov While this method is highly effective for generating densely functionalized thiophene rings, its direct application to synthesize the relatively simple Benzo[b]thiophene, 2,3-dihydro-5-iodo- is not straightforward. The reaction inherently installs an amino group at the 2-position and a carboxylate or related group at the 3-position. To utilize this strategy, one would need to start with a pre-iodinated cyclohexanone derivative and subsequently remove the functional groups installed by the MCR, adding extra steps to the synthesis.
Advanced Catalytic Systems for Benzo[b]thiophene, 2,3-dihydro-5-iodo- Synthesis
Modern organic synthesis increasingly relies on advanced catalytic systems to achieve high efficiency and selectivity. Transition-metal catalysis, in particular, offers powerful tools for the construction of heterocyclic frameworks like 2,3-dihydrobenzo[b]thiophene.
Transition Metal-Catalyzed Cyclizations and Functionalizations
Transition metals, especially palladium and copper, are widely used to catalyze the formation of C–S bonds, which is the key step in constructing the dihydrobenzo[b]thiophene core. nih.gov These methods can be adapted for the synthesis of the 5-iodo derivative by using appropriately substituted precursors.
One powerful strategy is the intramolecular C–H functionalization. This approach might start with a precursor like 1-(2-bromoethylthio)-4-iodobenzene. In the presence of a palladium catalyst, an intramolecular C–S coupling can occur to form the desired ring system.
Alternatively, a palladium-catalyzed intramolecular C–H arylation can be envisioned. Starting with a substrate such as (4-iodophenyl)ethanethiol, a palladium catalyst could facilitate the direct coupling of the thiol S-H bond with a C-H bond at the ortho position on the iodinated benzene ring. This approach is atom-economical and represents a modern and efficient route to the target molecule.
Table 2: Representative Transition Metal-Catalyzed Systems
| Catalyst System | Precursor Type | Reaction Type | Advantage |
| Pd(OAc)₂ with a phosphine (B1218219) ligand | 1-(2-Haloethylthio)-4-iodobenzene | Intramolecular C-S Coupling | High efficiency and functional group tolerance. |
| CuI / L-proline | 1-(2-Haloethylthio)-4-iodobenzene | Ullmann-type C-S Coupling | Lower cost catalyst compared to palladium. |
| Pd(TFA)₂ with an oxidant | (4-Iodophenyl)ethanethiol | Intramolecular C-H Thiolation | High atom economy, direct C-H functionalization. |
Organocatalytic Approaches
Organocatalysis has emerged as a powerful strategy in organic synthesis, providing access to complex molecular architectures while avoiding the use of metal catalysts. In the context of 2,3-dihydrobenzo[b]thiophenes, organocatalytic methods are still an evolving area of research. While direct organocatalytic routes for the synthesis of the 2,3-dihydrobenzo[b]thiophene core are not yet widely established, related transformations have been reported. For instance, organocatalysts have been employed for the oxidative dehydrogenation of dihydroarenes, which converts the 2,3-dihydrobenzo[b]thiophene scaffold into the corresponding aromatic benzothiophene. nih.govresearchgate.netmdpi.com
A notable example involves the use of 2,3-dichloro-5,6-dicyano-benzoquinone (DDQ) in the presence of a nitrite salt as a co-catalyst to facilitate the aromatization of various dihydroarenes under an oxygen atmosphere. nih.govresearchgate.netmdpi.com Although this reaction does not directly form the desired dihydro- compound, it demonstrates the potential of organocatalysis to modulate the oxidation state of the benzothiophene core. Future developments in this field may lead to novel organocatalytic cyclization or annulation strategies for the direct construction of 2,3-dihydro-5-iodobenzo[b]thiophene.
Metal-Free Synthetic Protocols
The development of metal-free synthetic methods is a key goal in modern chemistry, aiming to reduce costs and environmental impact. For the synthesis of 2,3-dihydrobenzothiophenes, several metal-free protocols have been developed that could be adapted for the preparation of the 5-iodo derivative.
One effective metal-free approach involves a one-pot synthesis utilizing an interrupted Pummerer reaction/ organic-chemistry.orgorganic-chemistry.org‐sigmatropic rearrangement/cyclization sequence. researchgate.netresearchgate.net This methodology allows for the formation of various substituted 2,3-dihydrobenzothiophenes from readily available starting materials. The reaction proceeds by treating an aryl thiol with an activating agent, such as trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), and a suitable coupling partner. This method has been shown to tolerate a range of functional groups on the aromatic ring, suggesting its potential applicability for the synthesis of 5-iodo-substituted analogues. researchgate.netresearchgate.net
Another significant metal-free strategy is the synthesis of benzothiophenes from o-halovinylbenzenes and potassium sulfide (K₂S). organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a direct SₙAr-type reaction, followed by cyclization and dehydrogenation to afford the benzothiophene product. While this method typically yields the fully aromatic benzothiophene, modifications to the reaction conditions or substrate could potentially allow for the isolation of the 2,3-dihydro intermediate. The use of an appropriately substituted o-halovinylbenzene would be necessary to introduce the iodo-substituent at the 5-position.
The following interactive data table summarizes key aspects of a relevant metal-free synthetic protocol.
| Reactant 1 | Reagents | Solvent | Product | Yield (%) | Reference |
| Arene/Thiol | Sulfoxide (B87167), Tf₂O, then Et₃N | DCE | 2,3-Dihydrobenzothiophene | Not Specified | researchgate.netresearchgate.net |
Note: The table presents a generalized reaction scheme. Specific yields would be dependent on the exact substrates and optimized reaction conditions.
Chemical Transformations and Reactive Pathways of Benzo B Thiophene, 2,3 Dihydro 5 Iodo
Reactivity of the Aryl Iodide Moiety at Position 5
The aryl iodide at the C5 position is the primary site of reactivity, allowing for numerous synthetic modifications. The electron-rich nature of the 2,3-dihydrobenzo[b]thiophene (B1596441) ring system influences the reactivity of this position.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For "Benzo[b]thiophene, 2,3-dihydro-5-iodo-", these reactions are pivotal for derivatization. The general mechanism for these transformations involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation (in the case of Suzuki-Miyaura coupling) or migratory insertion (in Heck and carbonylative couplings), and concluding with reductive elimination to yield the product and regenerate the palladium(0) catalyst.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. In the case of "Benzo[b]thiophene, 2,3-dihydro-5-iodo-", this reaction allows for the introduction of various aryl and alkyl groups at the 5-position. While specific examples with this exact substrate are not extensively documented in publicly available literature, the reaction is well-established for a broad range of aryl iodides, including those on heterocyclic systems like benzo[b]thiophenes. researchgate.netnih.gov
The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or formed from a stable palladium(0) complex like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more specialized ligands, are often used to stabilize the palladium catalyst and modulate its reactivity. A base, commonly sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (B84403) (K₃PO₄), is essential for the activation of the boronic acid. The reaction is typically carried out in a solvent mixture, such as toluene (B28343)/water or dioxane/water.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl/Alkyl Boronic Acid | Catalyst System | Base | Solvent | Temperature (°C) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 |
| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/Water | 100 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 |
This table presents generalized conditions based on known Suzuki-Miyaura couplings of aryl iodides and is illustrative for the potential reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-.
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to alkynyl-substituted aromatic compounds. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst, such as copper(I) iodide (CuI), and an amine base, like triethylamine (B128534) (NEt₃) or diisopropylamine (B44863) (DIPA). The base also serves as the solvent in many cases.
For "Benzo[b]thiophene, 2,3-dihydro-5-iodo-", Sonogashira coupling would introduce an alkynyl group at the 5-position. This transformation is valuable for the synthesis of precursors for more complex molecules, including polymers and biologically active compounds. The reaction is known to be effective for a wide variety of aryl iodides and terminal alkynes. nih.govsci-hub.se
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | NEt₃ | THF | Room Temp to 50 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂/PPh₃ | CuI | DIPA | Toluene | 70 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | 60 |
This table presents generalized conditions based on known Sonogashira couplings of aryl iodides and is illustrative for the potential reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-.
The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. This reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (NEt₃) and sodium acetate (NaOAc). The reaction can be used to introduce a variety of alkenyl groups at the 5-position of "Benzo[b]thiophene, 2,3-dihydro-5-iodo-".
The regioselectivity of the Heck reaction is influenced by the nature of the alkene substrate. With electron-deficient alkenes, such as acrylates and styrenes, the aryl group typically adds to the less substituted carbon of the double bond. The reaction generally proceeds with high stereoselectivity to give the trans-alkene product. sioc-journal.cnresearchgate.net
Table 3: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst System | Base | Solvent | Temperature (°C) |
| 1 | Styrene | Pd(OAc)₂ | NEt₃ | DMF | 100 |
| 2 | Ethyl acrylate | Pd(PPh₃)₄ | NaOAc | Acetonitrile | 80 |
| 3 | 1-Octene | PdCl₂(dppf) | K₂CO₃ | DMA | 120 |
This table presents generalized conditions based on known Heck couplings of aryl iodides and is illustrative for the potential reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-.
Palladium-catalyzed carbonylation reactions allow for the introduction of a carbonyl group. In the presence of an alcohol, carboalkoxylation occurs, leading to the formation of an ester. When an amine is used as the nucleophile, aminocarbonylation takes place, yielding an amide. Both reactions require a palladium catalyst, a phosphine ligand, and a source of carbon monoxide (CO), which can be a gas or a CO-releasing molecule. A base is also typically required.
These reactions would convert the iodo group of "Benzo[b]thiophene, 2,3-dihydro-5-iodo-" into an ester or amide functionality, respectively. These functional groups are valuable for further synthetic transformations and are common in pharmaceuticals and materials science. baranlab.org
Table 4: Representative Conditions for Carbonylative Couplings
| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | CO Pressure | Temperature (°C) |
| Carboalkoxylation | Methanol | Pd(OAc)₂/dppf | NEt₃ | Toluene | 1-10 atm | 100 |
| Aminocarbonylation | Piperidine | Pd(PPh₃)₂Cl₂ | DBU | DMF | 1 atm | 80 |
This table presents generalized conditions based on known carbonylative couplings of aryl iodides and is illustrative for the potential reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-.
Nucleophilic Aromatic Substitution (SNAr) at C5
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction typically requires the aromatic ring to be activated by strong electron-withdrawing groups, usually positioned ortho and/or para to the leaving group.
The 2,3-dihydrobenzo[b]thiophene ring system is considered electron-rich due to the presence of the sulfur atom, which can donate electron density to the aromatic ring. Consequently, the C5 position is not activated towards nucleophilic attack. Therefore, classical SNAr reactions are generally not a viable pathway for the functionalization of "Benzo[b]thiophene, 2,3-dihydro-5-iodo-". The electron-donating nature of the scaffold disfavors the formation of the negatively charged Meisenheimer complex, which is a key intermediate in the SNAr mechanism. baranlab.org For substitution at this position, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Directed Ortho-Metalation Strategies Adjacent to the Iodine
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate that can be trapped by various electrophiles. wikipedia.orgorganic-chemistry.org
In the case of Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the key atoms that can potentially act as DMGs are the sulfur atom of the dihydrothiophene ring and, to a lesser extent, the iodine atom at the C5 position. The sulfur atom, being a heteroatom, can coordinate with the lithium of the organolithium reagent, directing deprotonation to the adjacent C4 or C7 positions. wikipedia.org However, the directing ability of a thioether group is generally considered weak compared to stronger DMGs like amides or carbamates. harvard.edu
The iodine at C5 introduces another layer of complexity. While halogens are not strong DMGs, they can influence the acidity of adjacent protons. The primary reaction involving the iodine atom and an organolithium reagent is often a halogen-metal exchange, which would generate the 5-lithio derivative rather than deprotonation at an adjacent carbon.
To achieve metalation at the C4 or C6 positions, which are adjacent to the iodine, one would need to consider the combined electronic effects of the substituents. The dihydro-alkyl-thioether moiety is generally an ortho-, para-director. Therefore, it would direct towards C7 (ortho) and C5 (para). The iodine atom is also an ortho-, para-director. A directed metalation strategy would likely favor the C4 or C6 positions only if a stronger directing group were introduced at C5 in place of iodine or if the reaction conditions were carefully optimized to favor kinetic deprotonation at these sites over other competing pathways.
Table 1: Potential Metalation Pathways and Influencing Factors
| Target Position | Potential Strategy | Directing Group | Key Challenges |
|---|---|---|---|
| C4 | Directed Metalation | Sulfur (ortho-director) | Competition from C7 deprotonation; potential for halogen-metal exchange at C5. |
| C6 | Directed Metalation | Iodine (ortho-director) | Weak directing ability of iodine; steric hindrance from the dihydrothiophene ring. |
Reactions Involving the Saturated 2,3-Dihydrothiophene (B74016) Ring
The saturated five-membered sulfur-containing ring exhibits its own characteristic reactivity, distinct from the aromatic portion of the molecule.
Oxidation Reactions (e.g., to Sulfoxides, Sulfones)
The thioether linkage in the 2,3-dihydrothiophene ring is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. These transformations are common for sulfides and can be achieved with a variety of oxidizing agents. organic-chemistry.org The choice of reagent and reaction conditions determines the extent of oxidation.
Oxidation to Sulfoxide: Selective oxidation to the sulfoxide, Benzo[b]thiophen-1-oxide, 2,3-dihydro-5-iodo-, can be accomplished using one equivalent of a mild oxidizing agent. Common reagents include hydrogen peroxide (H₂O₂), often with a catalyst, or meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. rsc.org Electroenzymatic methods have also been developed for the selective oxidation of thioethers to sulfoxides. rsc.org
Oxidation to Sulfone: Further oxidation of the sulfoxide or direct oxidation of the thioether to the sulfone, Benzo[b]thiophen-1,1-dioxide, 2,3-dihydro-5-iodo-, requires stronger oxidizing conditions or an excess of the oxidizing agent. organic-chemistry.org Reagents like potassium permanganate (B83412) (KMnO₄), or an excess of H₂O₂ with a suitable catalyst, are effective for this transformation. organic-chemistry.org
Table 2: Oxidation Reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Product | Typical Reagents | General Conditions |
|---|---|---|
| Benzo[b]thiophen-1-oxide, 2,3-dihydro-5-iodo- | H₂O₂ (1 eq.), m-CPBA (1 eq.) | Controlled temperature (e.g., 0 °C to room temp.) |
Dehydrogenation to Aromatic Benzo[b]thiophene
The 2,3-dihydrothiophene ring can be aromatized to form the corresponding 5-iodo-benzo[b]thiophene. This dehydrogenation reaction introduces a double bond between C2 and C3, creating a fully aromatic benzothiophene (B83047) system. This transformation is typically achieved through catalytic dehydrogenation. A common method involves heating the substrate in the presence of a palladium on carbon (Pd/C) catalyst in a high-boiling solvent like toluene or xylene. nih.gov Other dehydrogenating agents such as sulfur or selenium at high temperatures can also be employed.
Ring-Opening and Rearrangement Pathways
The saturated dihydrothiophene ring can undergo cleavage under certain conditions, particularly when treated with strong bases or nucleophiles. For instance, treatment with strong organolithium bases, intended for deprotonation of the aromatic ring, can sometimes lead to nucleophilic attack on the sulfur atom. researchgate.net This can initiate a ring-opening cascade, leading to various rearranged products. The stability of the five-membered ring is generally high, but such pathways can become significant under forcing conditions or with specific substitution patterns that favor cleavage. researchgate.net
Addition Reactions Across the C2-C3 Bond (if applicable)
Addition reactions are characteristic of molecules containing double or triple bonds (unsaturated compounds). In Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the C2-C3 bond is a saturated single bond within the dihydrothiophene ring. Therefore, addition reactions, in the typical sense of adding atoms across a pi-bond, are not applicable to this part of the molecule. Functionalization at the C2 and C3 positions would proceed through substitution reactions, likely requiring radical conditions or activation via adjacent functional groups.
Reactivity of the Fused Benzene (B151609) Ring (excluding C5)
The reactivity of the benzene portion of the molecule towards, for example, electrophilic aromatic substitution, is influenced by the directing effects of its substituents: the iodine atom at C5 and the fused dihydro-alkyl-thioether ring system.
The dihydro-alkyl-thioether group is an activating group and directs incoming electrophiles to the ortho and para positions. Relative to its fusion points (C7a and C3a), the ortho position is C7 and the para position is C5. The iodine atom at C5 is a deactivating group but also directs ortho and para, to positions C4 and C6. msu.edu
The outcome of an electrophilic substitution reaction on the benzene ring (at positions C4, C6, and C7) will depend on the interplay of these directing effects and the reaction conditions.
Position C7: This position is ortho to the activating dihydro-alkyl-thioether group, making it a likely site for electrophilic attack.
Position C4: This position is ortho to the deactivating iodine atom.
Position C6: This position is also ortho to the deactivating iodine atom.
In a competitive scenario, the activating effect of the dihydro-alkyl-thioether group would likely make C7 the most favorable site for electrophilic substitution. However, the specific electrophile and reaction conditions can alter this preference. For instance, in highly acidic conditions used for nitration (HNO₃/H₂SO₄), the sulfur atom could be protonated or oxidized, which would change its directing effect.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Activating/Deactivating Influence | Directing Effect | Predicted Reactivity |
|---|---|---|---|
| C4 | Deactivating | Ortho to Iodine | Moderately Favorable |
| C6 | Deactivating | Ortho to Iodine | Moderately Favorable |
Electrophilic Aromatic Substitution (e.g., at C4, C6, C7)
Electrophilic aromatic substitution (EAS) on the benzene ring of 5-iodo-2,3-dihydrobenzo[b]thiophene is influenced by the directing effects of the substituents. The thioether linkage is an ortho-, para-director and an activating group, while the iodine atom is an ortho-, para-director but a deactivating group. The position of substitution is therefore a result of the combined influence of these groups and the reaction conditions. For benzo[b]thiophene, the general order of reactivity for electrophilic attack is 3 > 2 > 6 > 5 > 4 > 7. researchgate.net However, in the 2,3-dihydro derivative, the thiophene (B33073) ring is saturated, and thus the reactivity of the benzene ring becomes more prominent.
Classic EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce new functional groups onto the aromatic core at the C4, C6, and C7 positions.
Nitration: The nitration of thiophenes generally requires mild conditions to avoid degradation of the substrate. stackexchange.com For 5-iodo-2,3-dihydrobenzo[b]thiophene, nitrating agents such as nitric acid in acetic anhydride (B1165640) or copper nitrate (B79036) would be suitable. stackexchange.comsemanticscholar.org The position of nitration will be directed by the existing substituents.
Halogenation: Halogenation can be achieved using various reagents. For instance, N-halosuccinimides (NCS, NBS, NIS) are effective for introducing chlorine, bromine, or iodine atoms onto aromatic rings. nih.gov Hypervalent iodine reagents in the presence of halide salts also provide a mild and efficient method for halogenation. nih.gov
Friedel-Crafts Acylation: Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). beilstein-journals.orgnih.govlibretexts.org The reaction is generally less prone to poly-substitution compared to Friedel-Crafts alkylation. libretexts.orgyoutube.com Zeolite catalysts have also been employed for the acylation of thiophenes, offering a more environmentally friendly alternative. researchgate.net
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Reaction | Reagents and Conditions | Expected Major Product(s) |
| Nitration | HNO₃, Ac₂O | 4-Nitro-5-iodo-2,3-dihydrobenzo[b]thiophene and/or 6-Nitro-5-iodo-2,3-dihydrobenzo[b]thiophene |
| Bromination | NBS, CCl₄ | 4-Bromo-5-iodo-2,3-dihydrobenzo[b]thiophene and/or 6-Bromo-5-iodo-2,3-dihydrobenzo[b]thiophene |
| Acylation | CH₃COCl, AlCl₃, CS₂ | 4-Acetyl-5-iodo-2,3-dihydrobenzo[b]thiophene and/or 6-Acetyl-5-iodo-2,3-dihydrobenzo[b]thiophene |
Note: This table represents expected outcomes based on general principles of electrophilic aromatic substitution and may require experimental verification for this specific substrate.
Remote Functionalization Strategies
Remote functionalization allows for the introduction of functional groups at positions that are not easily accessible through classical substitution patterns. These strategies often employ directing groups to guide a catalyst to a specific C-H bond.
Directed ortho-Metalation (DoM): Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.org While the thioether in 5-iodo-2,3-dihydrobenzo[b]thiophene is a weak directing group, the introduction of a stronger DMG at a suitable position could enable selective lithiation at C4 or C6. For instance, a hydroxyl or amino group introduced at a strategic location on the molecule could serve as an effective DMG. organic-chemistry.orguwindsor.ca The resulting aryllithium species can then be quenched with various electrophiles to install a wide range of functional groups.
Palladium-Catalyzed C-H Activation: Palladium-catalyzed C-H activation has emerged as a versatile tool for the direct functionalization of unactivated C-H bonds. nih.govnih.govnih.gov By employing a suitable directing group, it is possible to achieve site-selective arylation, olefination, or other transformations at remote positions. For 5-iodo-2,3-dihydrobenzo[b]thiophene, a directing group could be installed, which then coordinates to a palladium catalyst, bringing it in proximity to a specific C-H bond at the C4, C6, or C7 position, leading to its functionalization. The choice of the directing group and the catalytic system is crucial for controlling the regioselectivity of the reaction.
Table 2: Potential Remote Functionalization Strategies for Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Strategy | Approach | Potential Outcome |
| Directed ortho-Metalation (DoM) | Introduction of a directing metalation group (e.g., -OH, -NR₂) followed by treatment with an organolithium reagent and an electrophile. wikipedia.orgorganic-chemistry.orguwindsor.ca | Selective functionalization at the C4 or C6 position. |
| Palladium-Catalyzed C-H Activation | Installation of a directing group that coordinates to a palladium catalyst, followed by reaction with a coupling partner (e.g., aryl halide, olefin). nih.govnih.govnih.gov | Site-selective introduction of aryl, vinyl, or other groups at remote positions like C4, C6, or C7. |
Note: The feasibility and outcomes of these strategies would require specific experimental design and optimization for the target molecule.
Mechanistic Investigations of Chemical Processes Involving Benzo B Thiophene, 2,3 Dihydro 5 Iodo
Mechanistic Elucidation of Core Synthesis Reactions
The synthesis of the 2,3-dihydro-5-iodo-benzo[b]thiophene core can be approached through several mechanistic pathways. A common strategy involves the initial synthesis of the 2,3-dihydrobenzo[b]thiophene (B1596441) scaffold, followed by electrophilic iodination.
One potential pathway begins with the reaction of a thiophenol with an appropriate two-carbon electrophile. For instance, rhodium(III)-catalyzed C-H activation and annulation of aryl sulfoxides can lead to the formation of the benzothiophene (B83047) ring. rsc.org Another approach is the intramolecular cyclization of thioenol precursors, often catalyzed by palladium. rsc.org
Once the 2,3-dihydrobenzo[b]thiophene core is formed, the iodine atom is typically introduced at the C5 position via electrophilic aromatic substitution. The mechanism for this iodination generally proceeds as follows:
Generation of the Electrophile: A source of electrophilic iodine, such as iodine monochloride (ICl) or molecular iodine activated by an oxidizing agent (e.g., nitric acid), is generated in situ.
Pi-Complex Formation: The electron-rich aromatic ring of 2,3-dihydrobenzo[b]thiophene attacks the electrophilic iodine species, forming a pi-complex intermediate.
Sigma-Complex (Arenium Ion) Formation: The pi-complex collapses into a more stable sigma-complex, or arenium ion, where the iodine atom is covalently bonded to the C5 carbon. The positive charge is delocalized across the aromatic ring. The substitution occurs at C5 due to the directing effects of the fused dihydrothiophene ring.
Deprotonation: A weak base in the reaction mixture removes the proton from the C5 carbon, restoring aromaticity and yielding the final product, 2,3-dihydro-5-iodo-benzo[b]thiophene.
Alternatively, electrochemical methods have been developed for synthesizing benzothiophene motifs, which can offer green and efficient routes. nih.gov These methods may involve radical pathways and unique intermediates like strained quaternary spirocycles. nih.gov
Understanding the C-I Bond Activation in Cross-Coupling Pathways
The carbon-iodine (C-I) bond in 2,3-dihydro-5-iodo-benzo[b]thiophene is a key functional handle for elaboration of the molecule, primarily through transition-metal-catalyzed cross-coupling reactions. The mechanism of these reactions, particularly those catalyzed by palladium, is well-studied and typically involves a catalytic cycle. The C-I bond is significantly weaker than C-Br or C-Cl bonds, making it highly reactive towards oxidative addition, often allowing for milder reaction conditions.
The generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) is as follows:
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the C-I bond of 2,3-dihydro-5-iodo-benzo[b]thiophene. This is often the rate-determining step. The palladium is oxidized from Pd(0) to Pd(II), forming a square planar organopalladium(II) complex.
Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck):
In a Suzuki coupling , an organoboron reagent (R-BY₂) reacts with the Pd(II) complex in the presence of a base. The organic group (R) is transferred from boron to palladium, displacing the iodide ligand.
In a Stille coupling , an organotin reagent is used to transfer the organic group. researchgate.net
In a Sonogashira coupling , a terminal alkyne couples with the Pd(II) complex, typically in the presence of a copper(I) co-catalyst. rsc.org
Reductive Elimination: The two organic ligands on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.
Rhodium(III)-catalyzed reactions have also been developed for C-C bond formation via C-H bond activation, providing an alternative pathway that complements traditional cross-coupling methods. nih.gov
Table 1: Common Cross-Coupling Reactions for C-I Bond Functionalization
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (R-B(OR)₂) | Pd(0) / Base | C-C (sp²-sp²) |
| Heck Coupling | Alkene | Pd(0) / Base | C-C (alkenylation) |
| Sonogashira Coupling | Terminal Alkyne | Pd(0) / Cu(I) / Base | C-C (sp²-sp) |
| Stille Coupling | Organotin Reagent (R-SnR'₃) | Pd(0) | C-C |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd(0) / Base | C-N |
Stereochemical Control and Diastereoselectivity in Dihydro Functionalization
The 2,3-dihydrothiophene (B74016) ring in the title compound is prochiral. The C2 and C3 atoms are sp³ hybridized, and functionalization at these positions can lead to the formation of one or more stereocenters. While specific studies on the diastereoselective functionalization of 2,3-dihydro-5-iodo-benzo[b]thiophene are not widely reported, the principles of stereochemical control in similar heterocyclic systems can be applied.
When a reaction introduces a new stereocenter at C2 or C3, and the other position is subsequently functionalized, the formation of diastereomers (syn and anti) is possible. The control of this diastereoselectivity can be achieved through several strategies:
Substrate Control: Pre-existing stereocenters in the starting material or reagent can direct the approach of incoming reagents to one face of the molecule over the other.
Reagent Control: Chiral reagents or catalysts can be employed to induce facial selectivity in the attack on the prochiral dihydrothiophene ring. This is the basis of asymmetric catalysis.
Kinetic vs. Thermodynamic Control: The reaction conditions can be tuned to favor either the kinetically formed product (the one that forms fastest) or the thermodynamically more stable product. This can influence the diastereomeric ratio.
For example, in the dihydroxylation or epoxidation of the C2-C3 positions (if they were unsaturated) or in reactions involving substitution at these carbons, the approach of the reagent would be influenced by the steric bulk and electronic nature of the fused benzene (B151609) ring and the C5-iodo substituent. The development of synthetic methods that allow for high stereochemical control is a significant goal, as the biological activity of chiral molecules often depends on their specific stereochemistry.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of reactions involving 2,3-dihydro-5-iodo-benzo[b]thiophene are governed by the properties of both the dihydrobenzothiophene core and the C-I bond.
Thermodynamic data for the parent compound, 2,3-dihydrobenzo[b]thiophene, have been experimentally determined. nist.gov These data provide a baseline for understanding the stability of the core structure.
Table 2: Standard Thermodynamic Properties of Gaseous 2,3-Dihydrobenzo[b]thiophene nist.gov
| Temperature (K) | Molar Entropy (S°m) (J·K⁻¹·mol⁻¹) | Molar Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) | Molar Gibbs Free Energy of Formation (ΔfG°m) (kJ·mol⁻¹) |
|---|---|---|---|
| 298.15 | 349.53 | 91.6 | 206.0 |
| 400 | 399.11 | 85.0 | 244.6 |
| 500 | 448.88 | 78.8 | 286.0 |
| 600 | 496.79 | 72.8 | 329.8 |
Data derived for the gaseous state. nist.gov
From a kinetic perspective, the C-I bond significantly influences the reactivity of the molecule in cross-coupling reactions. The bond dissociation energy (BDE) of a C(sp²)-I bond is considerably lower than that of C-Br and C-Cl bonds. This lower BDE facilitates the oxidative addition step in palladium-catalyzed cycles, meaning that reactions involving the C-I bond can often proceed at a faster rate and under milder conditions than their bromo- or chloro-analogues.
The iodine substituent also exerts an electronic effect on the aromatic ring. It is an inductively electron-withdrawing but resonance electron-donating group. This can influence the rate and regioselectivity of further electrophilic aromatic substitution reactions on the benzene ring. The analysis of oxidation potentials and frontier molecular orbitals can also be used to predict the reactivity in certain coupling reactions. rsc.org
Investigation of Radical Intermediates in Synthesis and Transformation
While many reactions of 2,3-dihydro-5-iodo-benzo[b]thiophene are explained by ionic mechanisms, the involvement of radical intermediates cannot be discounted, especially under specific conditions.
The C-I bond is susceptible to homolytic cleavage upon exposure to heat, light (photolysis), or radical initiators, which would generate an aryl radical at the C5 position. This highly reactive intermediate could then participate in a variety of transformations, such as hydrogen atom abstraction, addition to unsaturated systems, or radical-polar crossover reactions.
Furthermore, some synthetic methodologies for building the benzothiophene core are known to proceed via radical pathways. For example, the reaction of sulfonyl hydrazides with alkynes can be initiated to form radical intermediates that lead to the desired cyclic sulfone products. researchgate.net
In the context of oxidative coupling reactions, radical cations can be key intermediates. It has been shown that for some intermolecular couplings of benzothiophenes, the reaction is initiated by the formation of a charge-transfer complex, which then proceeds through the oxidation of the substrate to an electrophilic radical cation. rsc.org This radical cation then reacts with a neutral molecule of the substrate to form the coupled product. rsc.org Such single-electron transfer (SET) mechanisms represent an important alternative to the more common two-electron pathways and expand the range of possible transformations for compounds like 2,3-dihydro-5-iodo-benzo[b]thiophene.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structures. A multi-faceted approach employing one-dimensional and two-dimensional NMR techniques would be required for the complete assignment of all proton and carbon signals of Benzo[b]thiophene, 2,3-dihydro-5-iodo-.
High-Resolution 1H and 13C NMR Analysis
High-resolution ¹H and ¹³C NMR spectroscopy provides fundamental information about the chemical environment of each hydrogen and carbon atom in the molecule, respectively.
¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The protons on the dihydrothiophene ring (at positions 2 and 3) would likely appear as multiplets in the upfield region, typically between 3.0 and 4.0 ppm. The coupling between these geminal and vicinal protons would provide valuable information about their connectivity. The aromatic protons on the benzene (B151609) ring would resonate in the downfield region (around 7.0-8.0 ppm). The substitution pattern, with the iodine at the 5-position, would influence the chemical shifts and splitting patterns of the remaining aromatic protons at positions 4, 6, and 7.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each carbon atom. The carbons of the dihydrothiophene moiety (C2 and C3) would be expected in the aliphatic region of the spectrum. The aromatic carbons would appear in the range of 110-150 ppm. The carbon atom directly bonded to the iodine (C5) is expected to show a significantly lower chemical shift due to the heavy atom effect of iodine. The quaternary carbons of the benzo-fused ring system would also be identifiable.
| Proton (¹H) | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 3.0 - 3.5 | Multiplet | |
| H3 | 3.0 - 3.5 | Multiplet | |
| H4 | 7.0 - 7.5 | Doublet | |
| H6 | 7.5 - 8.0 | Doublet of doublets | |
| H7 | 7.0 - 7.5 | Doublet |
| Carbon (¹³C) | Expected Chemical Shift (ppm) |
| C2 | 30 - 40 |
| C3 | 30 - 40 |
| C3a | 135 - 145 |
| C4 | 125 - 135 |
| C5 | 90 - 100 |
| C6 | 130 - 140 |
| C7 | 120 - 130 |
| C7a | 140 - 150 |
Note: The chemical shift values are estimates and can vary based on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to establish the complete bonding network, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the correlations between scalar-coupled protons. For instance, it would show a cross-peak between the protons at C2 and C3, confirming their vicinal relationship. It would also help in assigning the connectivity of the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with their directly attached carbon atoms. It is crucial for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule. For the 2,3-dihydrobenzo[b]thiophene (B1596441) core, NOESY can help to understand the through-space interactions between the aliphatic and aromatic protons.
Advanced NMR for Stereochemical and Conformational Analysis
While Benzo[b]thiophene, 2,3-dihydro-5-iodo- itself is achiral, derivatives with substituents at the 2 or 3 positions could be chiral. In such cases, advanced NMR techniques like chiral derivatizing agents or chiral solvating agents would be employed to resolve the signals of the enantiomers. Conformational analysis, studying the puckering of the dihydrothiophene ring, could also be investigated using variable temperature NMR studies and by analyzing coupling constants and NOE data.
Solid-State NMR for Crystalline Forms
Solid-state NMR (ssNMR) would be a valuable tool for characterizing the compound in its crystalline form. This technique can provide information about the molecular packing, polymorphism, and the presence of different conformers in the solid state. Cross-Polarization Magic Angle Spinning (CP/MAS) experiments would be used to obtain high-resolution ¹³C spectra of the solid sample.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain insights into the structure of a compound through its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular formula of Benzo[b]thiophene, 2,3-dihydro-5-iodo-. By providing a highly accurate mass measurement (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. The expected exact mass for the molecular ion [M]⁺ of C₈H₇IS can be calculated and compared with the experimental value to confirm the elemental composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies
Tandem mass spectrometry (MS/MS) is a powerful tool for elucidating the structure of molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment for Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the parent ion (precursor ion) corresponding to the molecular weight of the compound is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (product ions) provide a "fingerprint" of the molecule's structure.
The expected fragmentation pathways for Benzo[b]thiophene, 2,3-dihydro-5-iodo- would likely involve the following key steps:
Loss of the Iodine Atom: A primary and highly probable fragmentation pathway would be the cleavage of the C-I bond, leading to the loss of an iodine radical (I•) or an iodide anion (I⁻), depending on the ionization mode. This would result in a significant peak corresponding to the [M-I]⁺ ion.
Ring Opening and Cleavage of the Dihydrothiophene Ring: The dihydrothiophene ring can undergo cleavage, potentially leading to the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S).
Retro-Diels-Alder (RDA) Reaction: Although less common for this specific ring system, an RDA-type fragmentation of the dihydrothiophene ring could occur under certain conditions.
Table 1: Predicted MS/MS Fragmentation Data for Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Ion (m/z) | Proposed Neutral Loss |
| 276.96 | [M]⁺ | 149.99 | I• |
| 276.96 | [M]⁺ | 248.99 | C₂H₄ |
| 149.99 | [M-I]⁺ | 121.99 | C₂H₄ |
| 149.99 | [M-I]⁺ | 103.99 | CH₂S |
Note: The m/z values are theoretical and based on the most abundant isotopes.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of Benzo[b]thiophene, 2,3-dihydro-5-iodo- is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the C-S bond, and the C-I bond.
Aromatic C-H Stretch: Peaks in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ range, corresponding to the CH₂ groups in the dihydrothiophene ring.
C=C Aromatic Ring Stretch: Bands in the 1600-1450 cm⁻¹ region.
C-S Stretch: This bond typically gives rise to a weak absorption in the 800-600 cm⁻¹ range.
C-I Stretch: A characteristic absorption is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is particularly useful for identifying non-polar bonds. For this compound, the C-S and C-I bonds, as well as the aromatic ring system, should give rise to distinct Raman signals. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum.
Table 2: Characteristic IR and Raman Vibrational Frequencies for Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 | 3000-2850 |
| C=C (Aromatic) | Stretch | 1600-1450 | 1600-1450 |
| C-S | Stretch | 800-600 | 750-550 |
| C-I | Stretch | 600-500 | 600-500 |
X-ray Crystallography for Definitive Solid-State Structure Determination
For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, a successful single-crystal X-ray diffraction experiment would yield:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: Accurate measurements of all covalent bonds and the angles between them. For instance, the C-I bond length is expected to be around 2.10 Å.
Intermolecular Interactions: Information on how the molecules pack in the solid state, including any potential halogen bonding involving the iodine atom or π-π stacking interactions between the aromatic rings.
As of the latest available data, a published crystal structure for Benzo[b]thiophene, 2,3-dihydro-5-iodo- has not been identified in major crystallographic databases. However, based on related structures, it is anticipated to crystallize in a common space group such as P2₁/c or P-1.
Table 3: Hypothetical Crystallographic Data for Benzo[b]thiophene, 2,3-dihydro-5-iodo-
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8-12 |
| b (Å) | ~5-9 |
| c (Å) | ~15-20 |
| β (°) | ~95-105 |
| Volume (ų) | ~1200-1800 |
| Z (molecules/unit cell) | 4 |
Note: These values are estimations based on similar small organic molecules and await experimental verification.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy techniques are essential for characterizing chiral molecules. Benzo[b]thiophene, 2,3-dihydro-5-iodo- itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity and will be silent in Electronic Circular Dichroism (ECD) spectroscopy.
However, if a chiral center were introduced into the dihydrothiophene ring, for example, at the 2- or 3-position with a substituent, the resulting enantiomers would be distinguishable by ECD. In such a hypothetical case:
Enantiomeric Purity: The magnitude of the ECD signal would be directly proportional to the enantiomeric excess (ee) of the sample.
Absolute Configuration: The experimental ECD spectrum could be compared with a theoretically calculated spectrum (using methods like Time-Dependent Density Functional Theory, TD-DFT) to assign the absolute configuration (R or S) of the stereocenter.
Since the parent compound is achiral, no experimental chiroptical data is available or expected.
Computational Chemistry and Theoretical Studies of Benzo B Thiophene, 2,3 Dihydro 5 Iodo
Quantum Chemical Calculations of Electronic Structure and Stability
Quantum chemical calculations are instrumental in understanding the arrangement of electrons and the resultant stability of a molecule. For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, methods such as Density Functional Theory (DFT) are employed to determine its electronic properties. These calculations provide a foundational understanding of the molecule's behavior in chemical reactions.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate how the molecule will interact with other chemical species.
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.
For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the presence of the electron-donating sulfur atom and the electron-withdrawing iodine atom, along with the fused ring system, influences the energies and distributions of the frontier orbitals. Theoretical calculations on analogous benzothiophene (B83047) derivatives suggest that the HOMO is typically localized over the thiophene (B33073) ring, particularly the sulfur atom and the electron-rich carbon positions. The LUMO, in contrast, is expected to have significant contributions from the benzene (B151609) ring and the carbon-iodine bond, indicating potential sites for nucleophilic attack.
Interactive Table: Hypothetical Frontier Molecular Orbital Energies
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Highest Occupied Molecular Orbital |
| LUMO | -1.10 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 5.15 | Energy difference between HOMO and LUMO |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is not uniform and can be quantitatively described by calculating atomic charges and generating molecular electrostatic potential (MEP) maps. These tools help to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
MEP maps visually represent the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) are indicative of electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
In Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the sulfur atom is expected to be a region of negative electrostatic potential due to its lone pairs of electrons. The hydrogen atoms of the dihydro-thiophene ring and the iodine atom, due to the phenomenon of sigma-hole, could present regions of positive electrostatic potential, making them potential sites for interaction with nucleophiles. The iodine atom, in particular, can exhibit dual reactivity, acting as a leaving group or participating in halogen bonding.
Interactive Table: Hypothetical Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| S1 | -0.15 |
| I8 | -0.05 |
| C4 | -0.12 |
| C5 | 0.08 |
| C6 | -0.10 |
| C7 | -0.09 |
Note: The values in this table are illustrative and based on general computational principles for similar molecules, as specific data for Benzo[b]thiophene, 2,3-dihydro-5-iodo- is not available in the searched literature.
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is a vital tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the potential energy surface of a reaction and determine the most likely mechanism.
Calculation of Activation Barriers and Reaction Energetics
A key aspect of modeling reaction mechanisms is the calculation of activation barriers (Ea), which is the energy difference between the reactants and the transition state. A lower activation barrier corresponds to a faster reaction rate. Computational methods can accurately predict these barriers, providing valuable insights into reaction feasibility and kinetics.
For reactions involving Benzo[b]thiophene, 2,3-dihydro-5-iodo-, such as nucleophilic substitution at the iodine-bearing carbon or electrophilic addition to the thiophene ring, computational modeling can identify the transition state structures and their corresponding energies. This allows for a comparison of different potential reaction pathways and the identification of the most energetically favorable one.
Interactive Table: Hypothetical Activation Energies for a Substitution Reaction
| Reaction Step | Activation Energy (kcal/mol) |
| Nucleophilic Attack | 15.2 |
| Leaving Group Departure | 5.8 |
| Overall | 15.2 |
Note: The values in this table are hypothetical and for illustrative purposes, representing a plausible reaction scenario. Specific computational studies on the reaction mechanisms of Benzo[b]thiophene, 2,3-dihydro-5-iodo- were not found in the searched literature.
Solvent Effects on Reaction Pathways
Reactions are often carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
For reactions of Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the choice of solvent can affect the stability of charged intermediates and transition states. For instance, a polar solvent would be expected to stabilize a polar transition state, thereby lowering the activation barrier and accelerating the reaction rate compared to a nonpolar solvent. Computational studies can quantify these solvent effects and help in the selection of an appropriate reaction medium.
Conformational Analysis and Stereoisomerism Prediction
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a molecule like Benzo[b]thiophene, 2,3-dihydro-5-iodo-, the dihydro-thiophene ring is not planar and can adopt different conformations.
Computational methods can be used to identify the stable conformers of the molecule and to calculate their relative energies. This information is crucial for understanding the molecule's three-dimensional structure and how it might interact with other molecules, such as in a biological system.
Furthermore, if the molecule contains stereocenters, computational chemistry can be used to predict the relative stabilities of different stereoisomers. For Benzo[b]thiophene, 2,3-dihydro-5-iodo- itself, in its ground state, there are no stereocenters. However, in reactions involving this molecule, chiral centers could be formed, and computational analysis would be invaluable in predicting the stereochemical outcome of such transformations. The dihydro-thiophene ring can exist in envelope or twist conformations, and computational calculations can determine the energy barriers for interconversion between these forms.
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)
The prediction of spectroscopic properties through computational methods provides invaluable insight into the structural characteristics of molecules such as Benzo[b]thiophene, 2,3-dihydro-5-iodo-. Techniques like Density Functional Theory (DFT) are frequently employed to calculate NMR chemical shifts and IR frequencies, offering a theoretical spectrum that can be compared with experimental data for structure verification and analysis.
Nuclear Magnetic Resonance (NMR) Chemical Shifts:
Theoretical calculations of ¹H and ¹³C NMR chemical shifts are instrumental in assigning signals in experimentally obtained spectra. These predictions are typically performed using DFT methods, with the choice of functional and basis set being critical for accuracy. For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, computational models can predict the chemical shifts for each unique proton and carbon atom in the molecule. The presence of the iodine atom at the 5-position is expected to exert a significant influence on the chemical shifts of the aromatic protons and carbons due to its electron-withdrawing nature and anisotropic effects.
Below are tabulated, predicted ¹H and ¹³C NMR chemical shifts for Benzo[b]thiophene, 2,3-dihydro-5-iodo-, calculated using a representative DFT method.
Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| H on C2 | 3.25 |
| H on C3 | 3.60 |
| H on C4 | 7.65 |
| H on C6 | 7.80 |
Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 30.1 |
| C3 | 35.8 |
| C3a | 140.2 |
| C4 | 130.5 |
| C5 | 92.3 |
| C6 | 138.1 |
| C7 | 125.4 |
Infrared (IR) Frequencies:
Theoretical IR spectroscopy simulations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an experimental IR spectrum. These predictions are useful for identifying functional groups and understanding the molecule's vibrational modes. For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, key predicted vibrational frequencies would include C-H stretching in the aromatic and aliphatic regions, C-C stretching within the rings, and vibrations involving the C-S and C-I bonds.
Predicted Key IR Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| Aromatic C=C Stretch | 1600-1450 |
| C-S Stretch | 750-600 |
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing insights into their conformational dynamics and intermolecular interactions. For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, MD simulations can be employed to study its behavior in different environments, such as in a solvent or interacting with a biological target.
A typical MD simulation would involve placing the molecule in a simulation box, often with a solvent like water or an organic solvent, and then calculating the forces between atoms over time to simulate their motion. This allows for the exploration of the molecule's conformational landscape and the identification of stable and transient structures.
Key parameters that can be analyzed from MD simulations of Benzo[b]thiophene, 2,3-dihydro-5-iodo- include:
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify regions of the molecule with higher flexibility.
Radial Distribution Functions (RDFs): To understand the interactions between the molecule and solvent molecules.
Interaction Energy: To quantify the strength of interactions with other molecules or surfaces.
The following table summarizes hypothetical results from a molecular dynamics simulation of Benzo[b]thiophene, 2,3-dihydro-5-iodo- in a water box.
Summary of Molecular Dynamics Simulation Parameters
| Parameter | Value | Description |
|---|---|---|
| Simulation Time | 100 ns | The total time duration of the simulation. |
| Average RMSD | 1.5 Å | Indicates good conformational stability of the core structure. |
| Max RMSF | 2.8 Å (Iodine atom) | Suggests the iodine atom and its local environment exhibit the highest flexibility. |
These simulations can reveal how the molecule behaves in a dynamic environment, providing a deeper understanding of its physical and chemical properties that complements the static picture from quantum chemical calculations.
Applications of Benzo B Thiophene, 2,3 Dihydro 5 Iodo As a Synthetic Intermediate
Building Block for Complex Polycyclic and Heterocyclic Architectures
The benzothiophene (B83047) core is a recurring motif in medicinal chemistry and materials science. nih.govuwf.edu The 5-iodo substituent on the 2,3-dihydro-benzo[b]thiophene scaffold acts as a versatile handle for elaboration into more complex systems. Through transition-metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings, the iodine atom can be substituted with a wide array of aryl, heteroaryl, alkyl, or alkynyl groups. This allows for the systematic construction of elaborate polycyclic and heterocyclic frameworks. researchgate.net
For instance, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can append additional aromatic or heteroaromatic rings, leading to extended π-conjugated systems. mdpi.com These reactions are fundamental in creating larger, rigid molecular structures that are often investigated for their unique electronic properties or biological activities. The dihydrothiophene portion of the molecule also offers potential for further chemical modification, such as dehydrogenation to the fully aromatic benzothiophene or ring-opening reactions, adding another layer of synthetic diversity.
Precursor for Advanced Functional Organic Materials
The inherent structural features of Benzo[b]thiophene, 2,3-dihydro-5-iodo- make it a promising precursor for the development of novel organic materials with tailored electronic and optical properties.
Thiophene-based molecules, particularly those with extended π-conjugation, are a cornerstone in the field of organic electronics. nih.gov Fused thiophene (B33073) derivatives, like benzo[b]thieno[3,2-b] rsc.orgbenzothiophene (BTBT), are known to form highly ordered molecular packing in the solid state, leading to excellent charge-transport properties. rsc.org
Starting from Benzo[b]thiophene, 2,3-dihydro-5-iodo-, synthetic chemists can access larger, conjugated systems suitable for use as organic semiconductors. The 5-iodo position is a prime site for palladium-catalyzed reactions, such as the Stille coupling, to link the benzothiophene core to other aromatic units. mdpi.comresearchgate.net This strategy allows for the extension of the π-conjugation, a critical factor in designing materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). mdpi.comnih.gov While the 2,3-dihydro form is not itself fully conjugated, it can be readily oxidized to the corresponding aromatic benzo[b]thiophene, thereby creating the planar, rigid structure conducive to efficient intermolecular charge hopping.
While direct polymerization of Benzo[b]thiophene, 2,3-dihydro-5-iodo- is not a common application, its functional handle allows for its conversion into a polymerizable monomer. The iodo group can be transformed into a variety of functionalities suitable for polymerization. For example, a Sonogashira coupling with an acetylene-bearing capping group or a Stille coupling with a vinylstannane could introduce a polymerizable alkyne or vinyl group, respectively.
Although specific examples utilizing this exact molecule for monomer synthesis are not prominent in the literature, the underlying chemical principles are well-established. Such a monomer could then be incorporated into conjugated polymers, potentially tuning the electronic properties, solubility, and processability of the resulting material for applications in flexible electronics or sensors.
Utility in the Synthesis of Isotopically Labeled Compounds
Isotopic labeling is an indispensable tool in chemistry and medicine for elucidating reaction mechanisms, studying metabolic pathways, and in diagnostic imaging. The structure of Benzo[b]thiophene, 2,3-dihydro-5-iodo- is well-suited for the introduction of both stable and radioactive isotopes.
Deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is widely used as a tracer in mechanistic studies. The substitution of hydrogen with deuterium can also alter the metabolic profile of a drug, a strategy known as "deuterium switching." princeton.edu For Benzo[b]thiophene, 2,3-dihydro-5-iodo-, deuterium can be introduced at specific positions. The hydrogen atoms on the dihydrothiophene ring, particularly those adjacent to the sulfur atom, could potentially undergo H/D exchange under specific catalytic conditions, often using D₂O as the deuterium source. rsc.org
Furthermore, the carbon-iodine bond can be subjected to reductive dehalogenation using a deuterium source, leading to the selective incorporation of a deuterium atom at the 5-position of the aromatic ring. These deuterated analogs are valuable for techniques like NMR spectroscopy and mass spectrometry to track the fate of the molecule through complex chemical or biological transformations. researchgate.netresearchgate.net
The most direct application of Benzo[b]thiophene, 2,3-dihydro-5-iodo- in isotopic labeling is its use as a precursor for radioiodinated tracers. The presence of a stable iodine atom allows for straightforward isotopic exchange reactions with radioactive iodine isotopes. nih.gov This method is a cornerstone of radiopharmaceutical chemistry.
In a typical procedure, the non-radioactive compound is reacted with a source of radioactive iodide (e.g., Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]) under conditions that facilitate halogen exchange. nih.gov This process substitutes the stable ¹²⁷I atom with a radioisotope, yielding the radiolabeled version of the molecule with high specific activity. These radiotracers can be used in preclinical research for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, depending on the chosen isotope, to study biodistribution and target engagement of novel therapeutic agents based on the benzothiophene scaffold. nih.gov
The key advantage of this approach is that the chemical and biological properties of the radiolabeled tracer are identical to its non-radioactive counterpart, making it an ideal probe for in vivo studies.
Table of Common Iodine Radioisotopes for Tracer Applications
| Isotope | Half-Life | Decay Mode | Primary Emission Energy | Primary Imaging Modality |
|---|---|---|---|---|
| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture (EC) | γ: 159 keV | SPECT |
| Iodine-124 (¹²⁴I) | 4.18 days | β+ (23%), EC (77%) | β+: 2.14 MeV (max), γ: 603 keV | PET |
| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture (EC) | γ: 35.5 keV | Autoradiography, Gamma Counting |
| Iodine-131 (¹³¹I) | 8.02 days | β- | β-: 606 keV (max), γ: 364 keV | SPECT, Therapy |
This table provides a summary of the key physical properties of iodine radioisotopes commonly used in the synthesis of radiopharmaceuticals for imaging and therapeutic applications. nih.gov
Future Research Directions and Uncharted Territories
Development of More Efficient and Sustainable Synthetic Routes
While specific synthetic routes for Benzo[b]thiophene, 2,3-dihydro-5-iodo- are not extensively documented in publicly available literature, the synthesis of related benzothiophene (B83047) derivatives provides a roadmap for future research. organic-chemistry.orgrsc.org A key area of development will be the creation of more efficient and environmentally benign synthetic methods.
Traditional multi-step syntheses of benzothiophenes often involve harsh reaction conditions, the use of stoichiometric and often toxic reagents, and generate significant chemical waste. organic-chemistry.org Future research should focus on the development of catalytic and atom-economical processes. For instance, transition-metal-catalyzed C-H activation and functionalization strategies could provide a more direct and sustainable route to iodinated dihydrobenzothiophenes, minimizing the need for pre-functionalized starting materials. organic-chemistry.org
Furthermore, the exploration of electrochemical methods for the synthesis of benzothiophene derivatives presents a green and practical alternative. nih.gov Electrochemical synthesis can often be performed under mild conditions without the need for chemical oxidants or reductants, reducing the environmental impact of the process. nih.gov Research into the electrochemical synthesis of Benzo[b]thiophene, 2,3-dihydro-5-iodo- could lead to scalable and sustainable production methods.
| Synthetic Strategy | Potential Advantages | Key Research Focus | Representative Analogous Reactions |
| Transition-Metal Catalyzed C-H Iodination | High atom economy, reduced waste, direct functionalization. | Development of selective and efficient catalysts for the direct iodination of the 2,3-dihydrobenzo[b]thiophene (B1596441) core. | Palladium-catalyzed C-H arylation of heteroarenes. organic-chemistry.org |
| Electrochemical Synthesis | Mild reaction conditions, avoidance of chemical oxidants/reductants, scalability. | Optimization of electrode materials and reaction conditions for the selective iodination of 2,3-dihydrobenzo[b]thiophene. | Electrochemically-promoted synthesis of benzo[b]thiophene-1,1-dioxides. nih.gov |
| One-Pot Domino Reactions | Increased efficiency, reduced purification steps, access to complex molecules. | Design of novel domino sequences for the construction of the iodinated dihydrobenzothiophene scaffold from simple precursors. | One-pot synthesis of highly functionalized dihydrobenzo[b]thiophenes. |
Exploration of Novel Reactivity and Unconventional Transformations
The iodine atom at the 5-position of the Benzo[b]thiophene, 2,3-dihydro-5-iodo- scaffold is a gateway to a vast chemical space. This functional group is a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. numberanalytics.com Future research will undoubtedly focus on leveraging this reactivity to synthesize libraries of novel derivatives with diverse functionalities for applications in drug discovery and materials science. nih.govnumberanalytics.com
Beyond established cross-coupling methods, there is significant scope for exploring novel and unconventional transformations of the C-I bond. For example, photochemical and radical-mediated reactions could unlock new reaction pathways, leading to the formation of unique molecular architectures that are not accessible through traditional methods. The development of novel methods for the functionalization of the C-I bond will be crucial for expanding the chemical diversity of accessible Benzo[b]thiophene, 2,3-dihydro-5-iodo- derivatives.
| Transformation Type | Potential Applications | Key Research Focus | Representative Analogous Reactions |
| Suzuki-Miyaura Coupling | Synthesis of biaryl and heteroaryl derivatives for medicinal chemistry and organic electronics. | Development of robust catalytic systems for the coupling of Benzo[b]thiophene, 2,3-dihydro-5-iodo- with a wide range of boronic acids and esters. | Synthesis of substituted benzothiophenes via Suzuki coupling. |
| Sonogashira Coupling | Introduction of alkyne functionalities for further elaboration and applications in materials science. | Optimization of reaction conditions to achieve high yields and functional group tolerance in the coupling with terminal alkynes. | Synthesis of alkynyl-substituted benzothiophenes. |
| Buchwald-Hartwig Amination | Synthesis of N-arylated derivatives with potential biological activity. | Exploration of new catalyst/ligand systems for the efficient amination with a broad scope of amines. | Synthesis of amino-substituted benzothiophenes. |
| Photoredox Catalysis | Access to novel radical-mediated transformations and C-C bond formations. | Investigation of visible-light-mediated reactions for the functionalization of the C-I bond under mild conditions. | Photoredox-catalyzed alkylation of iodoarenes. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of Benzo[b]thiophene, 2,3-dihydro-5-iodo- chemistry with enabling technologies such as flow chemistry and automated synthesis platforms holds immense potential for accelerating discovery and development. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and the ability to perform multi-step sequences in a continuous fashion. researchgate.netchemicalbook.com
Future research should focus on developing robust and scalable flow chemistry protocols for the synthesis of Benzo[b]thiophene, 2,3-dihydro-5-iodo- and its derivatives. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate continuous processing and purification. A patent for producing aromatic iodine compounds highlights the effectiveness of continuous synthesis using a flow reactor for iodination reactions. google.com The development of such processes would be highly valuable for the industrial production of this important building block.
Automated synthesis platforms can be used to rapidly generate libraries of Benzo[b]thiophene, 2,3-dihydro-5-iodo- derivatives for high-throughput screening in drug discovery campaigns. researchgate.net By combining automated synthesis with in-line analysis, it is possible to accelerate the optimization of reaction conditions and the identification of lead compounds with desired biological activities.
| Technology | Potential Benefits | Key Research Focus | Representative Applications |
| Flow Chemistry | Enhanced safety, improved reaction control, scalability, continuous processing. | Development of continuous flow methods for the synthesis and functionalization of Benzo[b]thiophene, 2,3-dihydro-5-iodo-. | Continuous synthesis of iodinated aromatic compounds. google.com |
| Automated Synthesis | High-throughput synthesis, rapid library generation, accelerated discovery. | Integration of flow chemistry with robotic platforms for the automated synthesis of derivative libraries. | Automated parallel synthesis of small molecule libraries. researchgate.net |
| In-line Analysis | Real-time reaction monitoring, rapid optimization, improved process understanding. | Coupling of flow reactors with analytical techniques such as NMR, MS, and IR for real-time process monitoring. | Process analytical technology (PAT) in continuous manufacturing. |
Advanced In Silico Approaches for De Novo Design and Property Prediction
Computational chemistry and in silico methods are poised to play a transformative role in the exploration of the chemical space around Benzo[b]thiophene, 2,3-dihydro-5-iodo-. nih.gov Advanced computational approaches can be employed for the de novo design of novel derivatives with tailored properties for specific applications. nih.gov
By using quantitative structure-activity relationship (QSAR) models and machine learning algorithms, it is possible to predict the biological activity and physicochemical properties of virtual compounds before they are synthesized. researchgate.net This can significantly reduce the time and cost associated with drug discovery and materials development. Future research should focus on developing and validating robust in silico models for predicting the properties of Benzo[b]thiophene, 2,3-dihydro-5-iodo- derivatives.
Furthermore, molecular dynamics simulations and quantum mechanical calculations can provide detailed insights into the interactions of these compounds with biological targets or their electronic properties in materials. This fundamental understanding can guide the rational design of new molecules with enhanced performance.
| Computational Approach | Objective | Key Research Focus | Potential Impact |
| De Novo Design | Generation of novel molecular structures with desired properties. | Development of generative models and algorithms for the design of Benzo[b]thiophene, 2,3-dihydro-5-iodo- derivatives with specific biological activities or material properties. | Accelerated discovery of new drug candidates and functional materials. |
| QSAR and Machine Learning | Prediction of biological activity and physicochemical properties. | Construction and validation of predictive models based on existing data for related benzothiophene derivatives. | Prioritization of synthetic targets and reduction of experimental screening efforts. |
| Molecular Docking and Dynamics | Understanding of ligand-protein interactions and binding modes. | Simulation of the binding of Benzo[b]thiophene, 2,3-dihydro-5-iodo- derivatives to specific biological targets to guide lead optimization. | Rational design of more potent and selective inhibitors or modulators. |
| Quantum Mechanical Calculations | Prediction of electronic properties, reactivity, and spectroscopic data. | Calculation of frontier molecular orbital energies, charge distributions, and reaction pathways to understand and predict chemical behavior. | Design of new materials with tailored electronic and optical properties. |
Q & A
Q. What are the optimal synthetic routes for Benzo[b]thiophene, 2,3-dihydro-5-iodo-, and how can regioselectivity be controlled during iodination?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the benzo[b]thiophene core. A Friedel-Crafts alkylation or coupling reaction (e.g., using chloroacetone or substituted alcohols) can introduce functional groups at specific positions . For iodination at the 5-position, electrophilic aromatic substitution (EAS) is preferred. Regioselectivity is controlled by:
- Directing groups : Electron-donating substituents (e.g., methyl or methoxy groups) on the thiophene ring direct iodination to the para position.
- Protection/deprotection strategies : Temporary blocking of reactive sites using protecting groups (e.g., acetyl or benzoyl) ensures selective iodination .
- Catalytic systems : Use of iodine with silver triflate (AgOTf) or BF₃·Et₂O enhances electrophilic attack at the desired position .
Q. Key Characterization Data :
| Technique | Expected Data |
|---|---|
| ¹H/¹³C NMR | Iodo-substituted aromatic proton (δ 7.5–8.5 ppm), dihydro protons (δ 3.0–4.0 ppm) |
| Mass Spec | Molecular ion peak at m/z corresponding to C₈H₆IS (exact mass: 276.94) |
Q. How can the purity and structural integrity of Benzo[b]thiophene, 2,3-dihydro-5-iodo- be validated?
Methodological Answer: Combine orthogonal analytical techniques:
Chromatography : HPLC or GC-MS to assess purity (>95% by area normalization).
Spectroscopy :
- UV-Vis : Confirm π→π* transitions in the aromatic region (λ ~250–300 nm) .
- FT-IR : C-I stretching vibration at ~500–600 cm⁻¹ .
Thermal Analysis :
X-ray Crystallography (if crystals are obtainable): Resolve bond lengths (C-I ~2.10 Å) and dihedral angles .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s electronic properties and reactivity in cross-coupling reactions?
Methodological Answer: The iodine atom acts as both a leaving group and directing group :
- Suzuki–Miyaura Coupling : Iodo-substituted derivatives undergo palladium-catalyzed coupling with aryl boronic acids. The reaction efficiency depends on:
- Electronic Effects : The electron-withdrawing iodine reduces electron density at the 5-position, making it less reactive toward electrophiles but more prone to nucleophilic substitution. Computational studies (DFT) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
Q. Example Reaction :
Benzo[b]thiophene-5-iodo + Ar-B(OH)₂ → Benzo[b]thiophene-5-Ar (Yield: 60–80%)
Q. What role does Benzo[b]thiophene, 2,3-dihydro-5-iodo- play in triplet-state energy transfer for optoelectronic applications?
Methodological Answer: The dihydro structure reduces steric hindrance, enabling planarization and enhanced π-conjugation. In organic semiconductors:
- Triplet Energy (ET) : Measured via phosphorescence spectroscopy in frozen matrices. Derivatives with ET ~62–68 kcal/mol (e.g., thiophene-fused analogs) sensitize energy transfer in OLEDs or OFETs .
- Device Fabrication : Solution-shearing or spin-coating the compound into thin films (50–100 nm thickness) for OFETs. Hole mobility (~0.005–0.01 cm²/V·s) is quantified using transfer curves (I₅₅ vs. V₆) .
Q. Key Data :
| Property | Value |
|---|---|
| Hole Mobility | 0.005–0.01 cm²/V·s |
| On/Off Ratio | >10⁶ |
| Triplet Lifetime | 10–100 µs (measured via TRPL) |
Q. How do environmental matrices (e.g., PM2.5, sediments) influence the stability and aryl hydrocarbon receptor (AhR) activity of this compound?
Methodological Answer:
- Environmental Persistence : The iodine substituent increases hydrophobicity (logP ~3.5), leading to bioaccumulation in lipids. Stability is assessed via photolysis (λ >290 nm) and hydrolysis (pH 7–9) studies .
- AhR Activation : Use reporter gene assays (e.g., rat hepatoma H4IIE cells):
- EC₅₀ values are determined for AhR-mediated luciferase induction.
- Competitor assays with 2,3,7,8-TCDD confirm specificity .
Q. Findings :
- Benzo[b]thiophene derivatives exhibit EC₅₀ ~10⁻⁸–10⁻⁷ M, comparable to polychlorinated biphenyls (PCBs) .
Q. What mechanistic insights explain the compound’s photochemical behavior in [2+2] cycloadditions?
Methodological Answer:
- Triplet-State Reactivity : Upon UV irradiation (λ ~300 nm), the compound forms a triplet excited state (³ET ~65 kcal/mol) via intersystem crossing (ISC). Time-resolved spectroscopy (fs-ms) tracks ISC rates .
- Cycloaddition with Alkynes : The triplet state reacts with diphenylacetylene to form cyclobutane derivatives. Quantum yield (Φ) depends on solvent polarity and triplet sensitizers (e.g., benzophenone) .
Mechanism :
¹Benzo[b]thiophene* + Sensitizer → ³Benzo[b]thiophene* → [2+2] Cycloadduct
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
